N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine
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Overview
Description
“N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine” is a compound that contains a benzimidazole group, an amine group, and a tetrahydrofuran group. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a tetrahydrofuran ring, and an amine group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The benzimidazole group might undergo reactions typical for aromatic heterocycles, while the amine group could participate in reactions typical for amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .
Scientific Research Applications
Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands
The compound N-(tetrahydrofuran-2-ylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in scientific research. One notable area of study involves its use in creating Palladium(II) and Platinum(II) complexes. These complexes have been synthesized and analyzed for their molecular structures, vibrational frequencies, and potential as anticancer compounds. Detailed studies involving density functional theory, natural bond orbital analysis, and experimental techniques have provided insights into the geometries around the metallic centers, the nature of bonding, and the thermodynamic parameters of these complexes. Moreover, these complexes have demonstrated significant activity against various cancer cell lines, such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), showing comparable activity to well-known anticancer drugs like cisplatin (Ghani & Mansour, 2011).
Synthesis and Biological Evaluation of Antihypertensive Activity
Another significant application of this compound is found in the field of antihypertensive medication. Benzimidazole derivatives, synthesized using this compound, have been screened for their antihypertensive activity. The structures of these derivatives were confirmed using spectroscopic techniques, and their biological activity was demonstrated through significant antihypertensive effects. These studies underline the potential of these derivatives as therapeutic agents for managing high blood pressure (Sharma, Kohli, & Sharma, 2010).
Chemosensors and Fluorogenic Properties
This compound derivatives have also been explored for their use in chemosensors, particularly for detecting ions. These derivatives have demonstrated high chemosensing activity towards hydrogen cations and certain metal cations. The proton affinity of these structures and their potential as "proton sponges" highlight their applicability in various sensing technologies. Moreover, certain derivatives have shown remarkable fluorogenic properties, indicating their use in fluorescent sensing and imaging applications (Tolpygin et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSADKGYHJDRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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